Technical Monograph: Physicochemical Characterization and Application of Fmoc-DL-Arg(Mtr)-OPfp
Technical Monograph: Physicochemical Characterization and Application of Fmoc-DL-Arg(Mtr)-OPfp
[1]
Executive Summary
Fmoc-DL-Arg(Mtr)-OPfp is a specialized, pre-activated amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). It combines the base-labile Fmoc protection for the
This monograph details the molecular specifications, structural logic, and experimental protocols required to utilize this compound effectively. It is particularly relevant for researchers synthesizing peptide libraries (requiring the racemic DL-mixture) or sequences prone to side reactions where standard carbodiimide activation is suboptimal.
Part 1: Physicochemical Profile[1]
The following data represents the theoretical values for the uncharged, neutral molecule. Note that while the DL designation indicates a racemic mixture of enantiomers, the molecular weight and formula remain identical to the pure L-isomer.
Core Data Table[1][2]
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 774.75 g/mol |
| CAS Number | 130397-19-2 (Refers to L-isomer; DL-specific CAS is rarely indexed) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP; limited solubility in DCM |
| Storage | -15°C to -20°C (Desiccated); Hydrolysis sensitive |
Structural Composition Analysis
The molecule is constructed from four distinct functional modules, each serving a specific role in the synthetic pathway:
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Fmoc (Fluorenylmethyloxycarbonyl): Protects the N-terminus; removed by secondary amines (e.g., Piperidine).
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DL-Arg (Arginine): The core amino acid backbone. The "DL" indicates a 50:50 mixture of dextrorotatory (D) and levorotatory (L) isomers.
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Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Protects the reactive guanidino group. Unlike the modern Pbf group, Mtr is more resistant to acid, requiring longer cleavage times but offering greater stability during intermediate steps.
-
OPfp (Pentafluorophenyl ester): An "active ester" leaving group.[1] It allows for acylation of the incoming amine without the addition of coupling reagents (like HATU or DIC), reducing the risk of racemization during activation.
Part 2: Structural Visualization
The following diagram illustrates the connectivity of the Fmoc-DL-Arg(Mtr)-OPfp molecule.
Figure 1: Modular connectivity of Fmoc-DL-Arg(Mtr)-OPfp. The Mtr group shields the side chain, while the Pfp ester activates the C-terminus.
Part 3: Experimental Protocols
Coupling Protocol (Pfp Ester Method)
Pfp esters are pre-activated.[1][2] Do not add activators like HATU, HBTU, or DIC, as these are unnecessary and may cause side reactions.
Reagents:
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Fmoc-DL-Arg(Mtr)-OPfp (3-4 equivalents relative to resin loading)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (3-4 equivalents) - Critical Catalyst
-
DIEA (Diisopropylethylamine) (1 equivalent) - Only if resin is protonated
-
Solvent: Anhydrous DMF
Workflow:
-
Dissolution: Dissolve the Fmoc-DL-Arg(Mtr)-OPfp and HOAt in minimum anhydrous DMF.
-
Note: Although Pfp esters react without additives, the bulky Mtr group and Arginine side chain create significant steric hindrance. HOAt is added to form a transitional active ester that accelerates the reaction kinetics.
-
-
Addition: Add the solution to the deprotected resin-bound amine.
-
Incubation: Shake at room temperature for 2–4 hours.
-
Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using fresh reagents.
-
-
Washing: Wash resin
with DMF and with DCM.
Deprotection Protocol (Mtr Removal)
The Mtr group is significantly more stable than Pbf or Pmc. Standard TFA cocktails (e.g., 95% TFA for 2 hours) are insufficient and will result in incomplete deprotection.
Reagents:
-
TFA (Trifluoroacetic acid)[3]
-
Thioanisole (Accelerator)
-
EDT (Ethanedithiol) or DODT (Scavenger)
Cleavage Cocktail Formula (Reagent K modified):
Workflow:
-
Incubation: Submerge the resin in the cocktail.
-
Duration: React for 6 to 8 hours at room temperature.
-
Warning: Mtr removal is slow. Thioanisole is essential to accelerate the cleavage of the arylsulfonyl bond.
-
-
Precipitation: Filter the resin and precipitate the filtrate into cold diethyl ether.
-
Post-Processing: The Mtr byproduct can be difficult to separate. HPLC purification using a slow gradient is recommended.
Part 4: Mechanism of Action (Coupling)[1]
The following diagram details the aminolysis pathway. The Pfp ester acts as a leaving group, displaced by the nucleophilic amine on the growing peptide chain.
Figure 2: Aminolysis mechanism. The electron-withdrawing fluorine atoms on the Pfp ring make the carbonyl highly electrophilic, facilitating the attack by the resin-bound amine.
References
-
Atherton, E., Sheppard, R. C., & Ward, P. (1985).[3] Solid phase peptide synthesis using fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on Pfp esters).
-
Aapptec. (n.d.). Cleaving Mtr Group from Arginine - Technical Bulletin 1087. Retrieved from [Link]
Sources
- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
